5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol
Description
Properties
IUPAC Name |
5-[(butan-2-ylamino)methyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-9(2)13-8-10-5-6-12(15-3)11(14)7-10/h5-7,9,13-14H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSHSNRBDHBUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Substrates :
-
2-Methoxyphenol (1.0 equiv)
-
Formaldehyde (1.2 equiv, 37% aqueous solution)
-
Butan-2-ylamine (1.5 equiv)
-
-
Catalyst : Hydrochloric acid (0.1 M) or acetic acid
-
Solvent : Ethanol or water
-
Temperature : 60–80°C, reflux
-
Time : 6–12 hours
The reaction proceeds via imine formation between formaldehyde and butan-2-ylamine, followed by electrophilic attack at the para position of 2-methoxyphenol. The methoxy group directs substitution to the 5-position, ensuring regioselectivity.
Optimization and Challenges
-
Yield : 55–70% after recrystallization (ethyl acetate/hexane)
-
Byproducts : Bis-alkylation products (∼15%) due to excess formaldehyde.
-
Mitigation : Controlled stoichiometry and stepwise addition of reagents.
Reductive Amination Route
This two-step method involves formylation followed by reductive amination, offering superior control over intermediate purity.
Step 1: Formylation of 2-Methoxyphenol
-
Reagents :
-
Hexamethylenetetramine (HMTA) in trifluoroacetic acid
-
Hydrolysis with HCl
-
-
Product : 5-Formyl-2-methoxyphenol
-
Yield : 80–85%
Step 2: Reductive Amination
-
Conditions :
-
5-Formyl-2-methoxyphenol (1.0 equiv)
-
Butan-2-ylamine (2.0 equiv)
-
Reducing agent: Sodium cyanoborohydride (1.2 equiv)
-
Solvent: Methanol, 25°C, 24 hours
-
-
Yield : 65–75%
-
Advantage : Minimal over-alkylation compared to the Mannich approach.
Nucleophilic Substitution Method
This route leverages halogenated intermediates for amine coupling.
Synthesis of 5-Chloromethyl-2-methoxyphenol
-
Chlorination :
-
5-Hydroxymethyl-2-methoxyphenol treated with thionyl chloride (SOCl₂) in dichloromethane.
-
Yield: 90% (crude), purified via silica gel chromatography.
-
Amination with Butan-2-ylamine
-
Conditions :
-
5-Chloromethyl-2-methoxyphenol (1.0 equiv)
-
Butan-2-ylamine (3.0 equiv)
-
Base: Triethylamine (2.0 equiv)
-
Solvent: Tetrahydrofuran (THF), 50°C, 8 hours
-
-
Yield : 60–68%
-
Challenge : Competing elimination reactions; mitigated by excess amine.
Comparative Analysis of Methods
| Parameter | Mannich Reaction | Reductive Amination | Nucleophilic Substitution |
|---|---|---|---|
| Overall Yield | 55–70% | 65–75% | 60–68% |
| Reaction Time | 6–12 hours | 24 hours | 8 hours |
| Byproducts | Bis-alkylation | None significant | Elimination products |
| Scalability | Moderate | High | Moderate |
| Purification Complexity | Medium | Low | High |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
-
HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
Challenges and Alternative Strategies
-
Regioselectivity : Competing ortho substitution in Mannich reactions; addressed using directing groups.
-
Stability : The phenolic hydroxyl group may require transient protection (e.g., acetyl) in strongly acidic/basic conditions.
-
Emerging Methods : Enzymatic catalysis and flow chemistry are under investigation for greener synthesis .
Chemical Reactions Analysis
Types of Reactions
5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols.
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the potential of compounds similar to 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol in treating parasitic infections such as schistosomiasis. Research indicates that derivatives can inhibit the activity of essential enzymes in parasites like Schistosoma mansoni, particularly cathepsin B1, which is crucial for their survival and reproduction .
Key Findings:
- In Vitro Efficacy: Compounds were tested against S. mansoni with some showing significant reductions in motility and egg production at concentrations as low as 25 µM .
- Selectivity Index: The selectivity index for these compounds suggests low toxicity to mammalian cells (e.g., Vero cells), indicating a favorable therapeutic profile .
Anti-inflammatory Properties
Compounds with similar structures have been explored for their anti-inflammatory effects, particularly through the inhibition of cyclooxygenase-2 (COX-2) pathways. This is relevant for conditions like arthritis and cancer, where inflammation plays a critical role .
Research Insights:
- Synthesis of Radiotracers: Some derivatives have been utilized to synthesize radiotracers for imaging COX-2 expression in tumors, aiding in cancer diagnostics .
Synthesis of Azo Dyes
5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol serves as a precursor in the synthesis of various organic compounds, including azo dyes. The presence of the methoxy group enhances reactivity in electrophilic aromatic substitution reactions, facilitating the formation of complex dye structures .
Synthesis Pathways:
- Demethylation Reactions: The compound can undergo demethylation to form m-aryloxy phenols, which are valuable intermediates in dye synthesis .
Schistosomiasis Treatment Development
A study investigated multiple analogs derived from similar structures to 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol, revealing promising results against S. mansoni. The most effective analogs demonstrated significant lethality within 24 hours at low concentrations, emphasizing their potential as new therapeutic agents against neglected tropical diseases .
| Compound | IC50 (µM) | Effectiveness | Notes |
|---|---|---|---|
| GPQF-8Q10 | 25 | High | Rapid lethality observed |
| GPQF-8Q8 | 32 | Moderate | Effective against female worms |
Synthesis of COX Inhibitors
Research has shown that derivatives can be synthesized to target COX enzymes effectively. These compounds exhibited low micromolar activity against various nitric oxide synthase isoforms, indicating potential applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Alkyl vs. Aromatic Amino Substituents
- Butan-2-yl vs. Phenethyl Groups: The target compound’s butan-2-yl group enhances lipophilicity compared to 4′-O-methylnorbelladine’s 4-hydroxyphenethyl chain, which introduces aromaticity and hydrogen-bonding capacity via the phenolic hydroxyl group. This difference likely alters bioavailability and receptor interactions, as seen in 4′-O-methylnorbelladine’s role in alkaloid biosynthesis .
- Branched vs. Linear Chains : Dobutamine Impurity 5 features a 4-(4-hydroxyphenyl)butan-2-yl group, combining aromatic and branched alkyl motifs. This structure increases steric hindrance and may reduce metabolic stability compared to the simpler butan-2-yl chain .
Imine vs. Amine Linkages
- Schiff Bases (SB-1, HL): Schiff bases like SB-1 (imine-linked 4-chloro-3-nitrophenyl group) exhibit strong corrosion inhibition (90% efficiency at 500 ppm) due to electron-withdrawing nitro and chloro groups, which enhance adsorption on metal surfaces .
- Thiadiazole Derivatives (HL) : The thiadiazole ring in HL introduces sulfur-based chelation sites, enabling larvicidal activity (e.g., against Aedes aegypti) and metal ion coordination, as demonstrated in gold(III) and nickel(II) complexes .
Halogenated Derivatives
- Bromophenyl Substituent: 5-(((4-Bromophenyl)amino)methyl)-2-methoxyphenol (CAS 1019545-38-0) incorporates a bromine atom, increasing molecular weight (308.17 g/mol) and lipophilicity compared to the target compound. This modification may enhance reactivity in cross-coupling reactions or alter binding affinity in biological systems .
Table 2: Functional Property Comparisons
| Property | Target Compound | 4′-O-Methylnorbelladine | SB-1 (Schiff Base) |
|---|---|---|---|
| Solubility | Moderate in polar solvents | Low (hydrophobic phenethyl) | Low (nonpolar imine) |
| Antioxidant Capacity | High (phenolic OH) | Moderate | Not studied |
| Metal Chelation | Weak (secondary amine) | Weak | Strong (imine, thiadiazole) |
| Thermal Stability | High | Moderate | Low (imine hydrolysis) |
Biological Activity
5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol, also known as a derivative of methoxyphenol, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and therapeutic implications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol is C12H17NO2, with a molecular weight of approximately 209.28 g/mol. The compound features a phenolic structure with a methoxy group and a butan-2-yl amino side chain, which enhances its solubility and interaction with biological systems. This structural configuration is crucial for its biological activity.
Preliminary studies indicate that this compound acts as a selective non-peptide antagonist targeting the neurotensin receptor type 1 (NTS1). This interaction may modulate neurotransmission pathways, offering therapeutic potential in treating neurological disorders such as schizophrenia and pain management.
Antagonistic Effects on Neurotensin Receptors
The antagonistic properties of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol have been explored in various studies:
- Neurotransmission Modulation : By blocking NTS1, the compound may influence several signaling pathways related to pain perception and neurological functions.
- Potential Therapeutic Applications : Its selective action suggests it could be beneficial in managing conditions linked to neurotensin dysregulation.
Cytotoxicity and Antitumor Activity
Research into the cytotoxic effects of this compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 | 15.3 | Moderate cytotoxicity |
| HeLa | 12.7 | Significant antiproliferative effect |
| A549 | 18.5 | Moderate activity |
| Hep G-2 | 20.0 | Lower sensitivity observed |
These findings suggest that the compound exhibits moderate to significant cytotoxicity against several cancer cell lines, indicating its potential as an antitumor agent .
Synthesis and Characterization
The synthesis of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol typically involves multi-step organic reactions. Key steps include:
- Formation of the Aminoalkyl Side Chain : Reaction of butan-2-amine with an appropriate precursor.
- Methoxylation : Introduction of the methoxy group via methylation techniques.
- Final Coupling : Combining the phenolic component with the aminoalkyl side chain.
Each step requires precise control over reaction conditions to ensure high yield and purity.
Study on Neurotensin Receptor Antagonism
In a recent study focusing on neurotensin receptor antagonism, researchers evaluated the binding affinity of various compounds, including 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol. The results indicated:
- High Selectivity : The compound demonstrated a strong preference for NTS1 over other neuropeptide receptors.
- Functional Impact : In vitro assays showed that antagonism led to reduced intracellular calcium mobilization, supporting its role in modulating neurotransmission.
Anticancer Activity Assessment
A comprehensive evaluation of anticancer properties was conducted using multiple cell lines:
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol?
Answer:
The synthesis of this compound can leverage cascade [3,3]-sigmatropic rearrangement/aromatization strategies to streamline multi-step reactions. For example, similar phenolic derivatives have been synthesized via:
- Friedel-Crafts acylation with Lewis acid catalysts (e.g., AlCl₃) for aryl-alkyl bond formation .
- Mannich-type reactions using butan-2-ylamine and formaldehyde equivalents to introduce the aminomethyl group at the 5-position .
- Protection/deprotection sequences (e.g., benzyloxy groups) to prevent undesired side reactions during methoxy group installation .
Key considerations include optimizing reaction time (e.g., 12-24 hours under reflux) and solvent polarity (THF or DCM) to enhance yield .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Answer:
Comprehensive characterization requires:
- NMR spectroscopy :
- ¹H NMR to verify the methoxy group (δ ~3.8 ppm) and butan-2-ylamino protons (δ ~1.0–2.5 ppm) .
- ¹³C NMR to confirm the aromatic carbons (δ ~110-160 ppm) and aliphatic chain .
- FTIR spectroscopy : Detect N-H stretching (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺) .
- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) and resolve co-eluting impurities .
Advanced: How should experimental designs be structured to evaluate its antimicrobial or anticancer activity?
Answer:
- Bioactivity assays :
- Mechanistic studies :
- Control experiments : Include reference compounds (e.g., ciprofloxacin for antimicrobials, doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced: What computational approaches can predict its electronic properties and reactivity?
Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Model solvation effects in aqueous or lipid environments to assess bioavailability .
- TD-DFT : Predict UV-Vis absorption spectra for comparison with experimental data .
Data Contradiction: How can discrepancies in reported bioactivity or synthesis yields be resolved?
Answer:
- Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere, reagent purity) and biological assay protocols (cell passage number, incubation time) .
- Multivariate analysis : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) affecting yield .
- Meta-analysis : Compare crystallographic data (e.g., CCDC entries) or spectroscopic fingerprints across studies to identify structural inconsistencies .
Coordination Chemistry: Can this compound form stable metal complexes, and what are their applications?
Answer:
- Synthesis of metal complexes :
- React with Au(III) or Ni(II) salts under reflux to form 1:2 (M:L) complexes, characterized by conductivity measurements and EDX .
- Square planar geometry confirmed via UV-Vis (d-d transitions) and magnetic susceptibility .
- Applications :
- Enhanced anticancer activity due to metal-mediated DNA crosslinking .
- Catalytic potential in oxidation reactions (e.g., alcohol-to-ketone conversions) .
Method Optimization: What strategies improve the scalability of its synthesis?
Answer:
- Flow chemistry : Utilize continuous reactors to enhance heat/mass transfer and reduce side products .
- Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Catalyst recycling : Immobilize Lewis acids (e.g., Fe³⁺-clay) for reusable catalytic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
